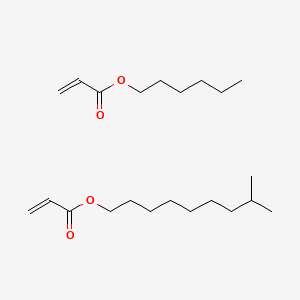
Hexyl prop-2-enoate;8-methylnonyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, hexyl ester, polymer with isodecyl 2-propenoate is a type of acrylate polymer. Acrylates are esters derived from acrylic acid and its derivatives. These compounds are known for their diverse properties, including super-absorbency, transparency, flexibility, toughness, and hardness . Acrylate polymers are widely used in various applications such as paints, coatings, adhesives, textiles, and biomedical applications .
Preparation Methods
The synthesis of 2-Propenoic acid, hexyl ester, polymer with isodecyl 2-propenoate involves the polymerization of hexyl ester of 2-propenoic acid with isodecyl ester of 2-propenoic acid. The polymerization process typically involves free radical initiators and can be carried out under various conditions, including bulk, solution, suspension, and emulsion polymerization . Industrial production methods often involve the use of continuous reactors to ensure consistent product quality and high production rates .
Chemical Reactions Analysis
2-Propenoic acid, hexyl ester, polymer with isodecyl 2-propenoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Propenoic acid, hexyl ester, polymer with isodecyl 2-propenoate has numerous scientific research applications:
Chemistry: Used as a monomer in the synthesis of various copolymers and as a reactive diluent in UV-curable coatings.
Biology: Utilized in the development of hydrogels for drug delivery systems and tissue engineering.
Medicine: Employed in the formulation of biomedical adhesives and coatings for medical devices.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, hexyl ester, polymer with isodecyl 2-propenoate involves the polymerization of the vinyl groups present in the monomers. The polymerization process creates long chains of repeating units, resulting in a polymer with unique physical and chemical properties. The molecular targets and pathways involved in this process include the activation of free radicals and the formation of covalent bonds between the monomers .
Comparison with Similar Compounds
2-Propenoic acid, hexyl ester, polymer with isodecyl 2-propenoate can be compared with other similar compounds such as:
2-Propenoic acid, 2-methyl-, hexyl ester: Known for its use in the production of methacrylate polymers.
2-Propenoic acid, ethyl ester: Commonly used in the production of ethyl acrylate polymers.
2-Propenoic acid, butyl ester, polymer with 2-ethylhexyl 2-propenoate: Used in the production of flexible and durable polymers.
The uniqueness of 2-Propenoic acid, hexyl ester, polymer with isodecyl 2-propenoate lies in its combination of hexyl and isodecyl esters, which impart specific properties such as enhanced flexibility and toughness .
Properties
CAS No. |
60098-83-1 |
|---|---|
Molecular Formula |
C22H40O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
hexyl prop-2-enoate;8-methylnonyl prop-2-enoate |
InChI |
InChI=1S/C13H24O2.C9H16O2/c1-4-13(14)15-11-9-7-5-6-8-10-12(2)3;1-3-5-6-7-8-11-9(10)4-2/h4,12H,1,5-11H2,2-3H3;4H,2-3,5-8H2,1H3 |
InChI Key |
DYKZSDXYDVAANK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C=C.CC(C)CCCCCCCOC(=O)C=C |
Related CAS |
60098-83-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















